molecular formula C29H31N7O B128419 Imatinib-d8 CAS No. 1092942-82-9

Imatinib-d8

Número de catálogo B128419
Número CAS: 1092942-82-9
Peso molecular: 501.7 g/mol
Clave InChI: KTUFNOKKBVMGRW-AZGHYOHESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imatinib-d8 Description

Imatinib, a small molecule drug, is known for its inhibitory effects on various tyrosine kinases, including Abelson (Abl), Arg (abl-related gene), stem cell factor receptor (Kit), and platelet-derived growth factor receptors A and B (PDGFRA and PDGFRB). It has gained therapeutic significance in the treatment of chronic myeloid leukemia (CML) and other myeloproliferative disorders due to its activity against activating mutations of these targets. However, its efficacy against the mastocytosis-associated c-kit D816V mutation is limited .

Synthesis Analysis

Several studies have focused on the synthesis of imatinib and its analogues. A convenient synthesis method has been developed, which has been applied to create novel imatinib analogues with non-aromatic structural motifs. These analogues have been evaluated for their biopharmaceutical properties, such as ABL1 kinase inhibitory activity and cytotoxicity against cancer cell lines . Additionally, modular continuous flow synthesis methods have been reported for imatinib and its analogues, allowing for rapid generation of diverse structures with minimal manual intervention despite solubility challenges .

Molecular Structure Analysis

Imatinib's molecular flexibility and its ability to form hydrogen bonds and hydrophobic interactions have been studied. The molecule can adopt extended and folded conformations due to rotation along the N-C bond in the amide group. The stabilization of these conformations is influenced by the likelihood of hydrogen bond formation and their contribution to the Voronoi molecular surface, with π-π stacking being more typical for the folded conformation .

Chemical Reactions Analysis

The chemical reactivity of imatinib has been explored in the context of creating a photoactivatable caged prodrug. This approach allows for spatial and temporal control over the drug's activation, providing a tool to study the impact of imatinib on biological systems with greater detail .

Physical and Chemical Properties Analysis

The interaction of imatinib with lipid membranes has been investigated, revealing that it interacts mainly with the head groups of lipids, affecting the fluidity and potentially the fusion/fission of liposomes. These interactions have been studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy and differential scanning calorimetry (DSC) . Furthermore, the optimization of an HPLC method for the simultaneous determination of imatinib and its major metabolite in human plasma has been achieved, providing a rapid and specific analytical tool .

Relevant Case Studies

Imatinib has shown impressive therapeutic activity in eosinophilia-associated chronic myeloproliferative disorders with activating mutations of PDGFRB or PDGFRA genes. However, it is considered investigational for hematologic malignancies without a defined molecular drug target . The drug's impact on CD8+ T lymphocytes, specifically directed against leukemia-associated antigens, has been studied, revealing that imatinib can impair these cells' function in vitro, which may affect the graft-versus-leukemia effect in clinical settings .

Aplicaciones Científicas De Investigación

Pharmacokinetic Analysis

Imatinib-d8 is utilized in pharmacokinetic studies, specifically for monitoring the concentration of imatinib and its active metabolite N-desmethyl imatinib (DMI) in human plasma. Zhang et al. (2012) developed a liquid chromatography/tandem mass spectrometry assay using imatinib-d8 as an internal standard, facilitating accurate measurement of imatinib and DMI in clinical practice to enhance the safe and effective use of imatinib (Zhang et al., 2012).

In Vitro Cancer Research

Imatinib-d8 plays a role in cancer research, particularly in studying the efficacy of Bcr-Abl tyrosine kinase inhibitors against imatinib-resistant Abl kinase domain mutants. O'hare et al. (2005) demonstrated how alternate kinase inhibitors exhibit activity against mutants with decreased imatinib sensitivity, highlighting imatinib-d8's significance in developing therapies for imatinib-resistant chronic myelogenous leukemia (CML) (O'hare et al., 2005).

Studying Resistance Mechanisms

Research into the mechanisms of resistance to imatinib in Philadelphia-chromosome-positive leukaemias has employed imatinib-d8. Gambacorti-Passerini et al. (2003) identified cellular mechanisms such as BCR-ABL gene amplification and mutations in the protein's catalytic domain. Understanding these resistance mechanisms is crucial for improving imatinib's therapeutic efficacy (Gambacorti-Passerini et al., 2003).

Hair Concentration Measurement

Innovatively, Capron et al. (2016) reported the first method to measure imatinib concentrations in hair, using imatinib-d8 as an internal standard. This novel approach aids in assessing drug exposure in chronic myeloid leukemia (CML) patients, offering a non-invasive monitoring method (Capron et al., 2016).

Absolute Bioavailability Study

Roosendaal et al. (2020) utilized imatinib-d8 to determine the absolute bioavailability of oral imatinib in cancer patients. This study highlights the significance of imatinib-d8 in clinical pharmacology, providing critical insights into the drug's absorption and systemic availability (Roosendaal et al., 2020).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future of kinase drug discovery, which includes Imatinib-d8, involves identifying high-risk patients with the greatest potential to benefit from the use of kinase inhibitors . The ability to identify these patients, for example, those with minimal residual disease, would be an important advance .

Propiedades

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-AZGHYOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649425
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib-d8

CAS RN

1092942-82-9
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib-d8
Reactant of Route 2
Reactant of Route 2
Imatinib-d8
Reactant of Route 3
Reactant of Route 3
Imatinib-d8
Reactant of Route 4
Reactant of Route 4
Imatinib-d8
Reactant of Route 5
Reactant of Route 5
Imatinib-d8
Reactant of Route 6
Reactant of Route 6
Imatinib-d8

Citations

For This Compound
108
Citations
J Roosendaal, SL Groenland, H Rosing… - European Journal of …, 2020 - Springer
… labeled imatinib (imatinib-d8). … imatinib-d8 plasma concentrations were quantified in all collected plasma samples, with no samples below the limit of quantification for imatinib-d8…
Number of citations: 6 link.springer.com
I Solassol, F Bressolle, L Philibert… - Journal of liquid …, 2006 - Taylor & Francis
The aim of this paper was to develop a specific and sensitive liquid chromatography/electrospray ionization mass spectrometry method for the determination of imatinib and its …
Number of citations: 20 www.tandfonline.com
J Roosendaal, N Venekamp, L Lucas… - Die Pharmazie-An …, 2020 - ingentaconnect.com
… With the validated assay, imatinib and imatinib-d8 can be quantified simultaneously in … in an imatinib-d8 absolute bioavailability microdosing trial, where a 100 μg imatinib-d8 microdose …
Number of citations: 1 www.ingentaconnect.com
JM Moreno, A Wojnicz, JL Steegman… - Biomedical …, 2013 - Wiley Online Library
… Quantitative analysis of imatinib in plasma was performed using an IS, Imatinib-D8. Eight calibration standards in duplicate were used. A linear regression model adjusted by least …
M Neef, M Ledermann, H Saegesser, V Schneider… - Journal of …, 2006 - Elsevier
… Imatinib/D8-imatinib ratios were used for quantitation of imatinib in rat liver homogenates by comparison with the calibration curve (quadratic regression and 1/concentration 2 weighted)…
Number of citations: 103 www.sciencedirect.com
A Awidi, II Salem, N Najib, R Mefleh, B Tarawneh - Leukemia research, 2010 - Elsevier
… Fifty μl of the internal standard (imatinib-D8) were added to 200 μl of human plasma and then were vortexed for 5 s. Afterward, 200 μl of 0.20 M sodium hydroxide were added to the …
Number of citations: 42 www.sciencedirect.com
P Katakam, RR Kalakuntla - Journal of Pharmacy Research, 2012 - researchgate.net
… -MS/MS) with deuterated imatinib (imatinib D8) as internal standard having the sample volume of … The retention times of imatinib and imatinib D8 were found to be 1.5 minutes and the …
Number of citations: 0 www.researchgate.net
N Nebot, S Crettol, F d'Esposito… - British journal of …, 2010 - Wiley Online Library
… N-desmethylimatinib and 502.2 to 394.1 for imatinib-d8. Collision energies of 28 eV were used for imatinib and its metabolite, and 30 eV for imatinib-d8. Xcalibur 1.2 Core Data Software …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
D WANG, H JIAO, Y QIAN, J XU, H XU… - China …, 2022 - pesquisa.bvsalud.org
… METHODS Using imatinib - d8 as the internal standard ,after being deproteinized methanol ,the sample was determined by equilibrium dialysis combined with liquid chromatography -…
Number of citations: 0 pesquisa.bvsalud.org
Y Tang, Q Xu, D Li, W Xu - Analyst, 2020 - pubs.rsc.org
… curve of imatinib using imatinib-d8 (500 ng mL −1 ) as the internal standard with the Faraday detector. (c) The mass spectrum of imatinib (2.5 μg mL −1 ) using imatinib-d8 (500 ng mL −…
Number of citations: 7 pubs.rsc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.